Aloc-D-Dap(Fmoc)-OH

Regioisomer Orthogonal Protection Solid-Phase Peptide Synthesis

Researchers attempting branched peptide synthesis with standard Fmoc-D-Dap(Aloc)-OH face premature side-chain exposure during N-terminal extension, causing synthetic failure. Aloc-D-Dap(Fmoc)-OH (CAS 947334-36-3) resolves this by placing the Pd(0)-labile Aloc on Nα and base-labile Fmoc on Nβ, enabling sequential N→C chain assembly without protecting group scrambling. • Nα-Aloc removal via Pd(PPh₃)₄/PhSiH₃ while β-Fmoc remains intact • D-configuration imparts proteolytic stability superior to L-enantiomers for therapeutic peptide programs • ≥97% purity; validated in synthetic antibody construction (WO2008048970A8).

Molecular Formula C22H22N2O6
Molecular Weight 410.4 g/mol
CAS No. 947334-36-3
Cat. No. B6350366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloc-D-Dap(Fmoc)-OH
CAS947334-36-3
Molecular FormulaC22H22N2O6
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C22H22N2O6/c1-2-11-29-22(28)24-19(20(25)26)12-23-21(27)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
InChIKeyBHQPAXCKWFOFEN-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aloc-D-Dap(Fmoc)-OH (CAS 947334-36-3): A Regioisomerically Defined Orthogonally Protected D-Diaminopropionic Acid Building Block for Solid-Phase Peptide Synthesis


Aloc-D-Dap(Fmoc)-OH (CAS 947334-36-3) is an orthogonally protected derivative of D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid bearing two amino groups. Its structure is defined by an allyloxycarbonyl (Aloc) group on the N2 (α) position and a 9-fluorenylmethoxycarbonyl (Fmoc) group on the N3 (β) position, as confirmed by IUPAC nomenclature—N2-(allyloxycarbonyl)-N3-(9-fluorenylmethoxycarbonyl)-2,3-diaminopropanoic acid—and SMILES structural assignment [1]. This specific regioisomeric arrangement (CAS 947334-36-3) is the structural inverse of the more common Fmoc-D-Dap(Aloc)-OH (CAS 178924-05-5), which places Fmoc on Nα and Aloc on Nβ . With a molecular formula of C₂₂H₂₂N₂O₆ and a molecular weight of 410.42 g/mol, the compound is supplied at ≥97% purity by commercial vendors including IRIS Biotech (product code AAA2180) and Amatek Scientific [2].

Why Generic Substitution of Aloc-D-Dap(Fmoc)-OH With In-Class Dap Building Blocks Fails: The Regioisomeric and Orthogonality Gap


Substituting Aloc-D-Dap(Fmoc)-OH (CAS 947334-36-3) with seemingly analogous Dap derivatives—including its own regioisomer Fmoc-D-Dap(Aloc)-OH (CAS 178924-05-5), the Boc-protected variant Fmoc-D-Dap(Boc)-OH (CAS 198544-42-2), or the ivDde-protected Fmoc-Dpr(ivDde)-OH—introduces fundamentally different deprotection logic and can cause synthetic failure . The target compound uniquely places the Pd(0)-labile Aloc group on the Nα position while the base-labile Fmoc resides on the Nβ side-chain; this reversed architecture enables N-terminal extension after neutral Alloc removal while the β-Fmoc remains intact—an inverted deprotection sequence that is impossible with the standard regioisomer [1]. Furthermore, the D-configuration at the α-carbon imparts proteolytic stability advantages absent in L-enantiomer analogs commonly used in peptide therapeutic engineering [2]. The quantitative evidence below details each differentiator.

Quantitative Differentiation Evidence for Aloc-D-Dap(Fmoc)-OH (CAS 947334-36-3) Against Closest Analogs


Regioisomeric Identity: Aloc on Nα/Fmoc on Nβ (CAS 947334-36-3) Versus Fmoc on Nα/Aloc on Nβ (CAS 178924-05-5)

Aloc-D-Dap(Fmoc)-OH (CAS 947334-36-3) is the N2-Aloc, N3-Fmoc regioisomer of orthogonally protected D-2,3-diaminopropionic acid, structurally confirmed by IUPAC name 'N2-(allyloxycarbonyl)-N3-(9-fluorenylmethoxycarbonyl)-2,3-diaminopropanoic acid' and SMILES 'C=CCOC(N[C@@H](C(O)=O)CNC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)=O' [1]. The commercially dominant comparator Fmoc-D-Dap(Aloc)-OH (CAS 178924-05-5) bears the reversed arrangement: Fmoc on Nα (position 2) and Aloc on Nβ (position 3), as evidenced by its IUPAC name '(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid' . Both compounds share identical molecular formula (C₂₂H₂₂N₂O₆) and molecular weight (410.42 g/mol), making chromatographic or mass spectrometric differentiation challenging without careful attention to CAS number specification at procurement .

Regioisomer Orthogonal Protection Solid-Phase Peptide Synthesis Diaminopropionic Acid

Deprotection Orthogonality: Pd(0)-Mediated Aloc Removal From Nα Versus Acidolytic Boc Deprotection on Fmoc-D-Dap(Boc)-OH

The Aloc group on the α-amino position of the target compound is removed under neutral conditions using catalytic Pd(PPh₃)₄ (0.10 equiv) with PhSiH₃ as allyl scavenger, achieving quantitative deprotection in approximately 40 min when using Me₂NH·BH₃ (40 equiv) as scavenger [1][2]. Critically, the Fmoc group on the β-amino position is fully stable under these Pd(0) conditions . In contrast, the closest alternative comparator Fmoc-D-Dap(Boc)-OH (CAS 198544-42-2) requires acidic conditions (TFA) for Boc removal from the β-amino group, which simultaneously cleaves acid-labile tBu side-chain protections on other residues (Asp, Glu, Ser, Thr, Tyr) and releases the peptide from acid-labile resins—sacrificing true orthogonality [3]. The Boc-D-Dap(Fmoc)-OH variant (CAS 131570-56-4) inverts the protection scheme entirely for Boc-strategy SPPS, with melting point >80 °C (dec.) and [α]D20 = +6.0° (c=1, MeOH) versus the Aloc-protected regioisomer's distinct physicochemical profile .

Alloc Deprotection Pd(PPh3)4 Orthogonal Protecting Groups Fmoc SPPS

Side-Chain Migration Stability: Aloc Protection Versus ivDde on the Diaminopropionic Acid Scaffold

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group is widely used as an orthogonal side-chain amine protection in Fmoc SPPS. However, Sigma-Aldrich's Novabiochem® technical documentation explicitly states that for diaminopropionic acid (Dpr/Dap) derivatives, 'migration from side-chain to the unprotected α-amino group of Dpr is unavoidable' when using ivDde protection . This side-reaction, documented by Wilhelm et al. at the 16th American Peptide Symposium, can be minimized but not eliminated through careful coupling method selection . In contrast, the Aloc (allyloxycarbonyl) group does not undergo analogous migration under standard Fmoc SPPS conditions, as it is stable to both piperidine (Fmoc deprotection) and TFA (side-chain deprotection/cleavage). The divalent, urethane-type linkage of Aloc to the amino group is not susceptible to the intramolecular transfer mechanism that plagues the enaminone-type ivDde on the sterically accessible Dpr scaffold .

ivDde Migration Side-Chain Protection Diaminopropionic Acid (Dpr) Fmoc SPPS

D-Enantiomer Proteolytic Stability: Quantitative Resistance Advantage Over L-Enantiomer Dap Building Blocks

Aloc-D-Dap(Fmoc)-OH contains D-2,3-diaminopropionic acid at its core, placing the amino acid in the D-configuration at the α-carbon. Published studies comparing D-amino acid versus L-amino acid substituted peptides demonstrate quantifiable proteolytic stability advantages. Lu et al. (2020) synthesized derivatives of the cationic antimicrobial peptide Pep05 (KRLFKKLLKYLRKF) substituting L-amino acid residues with D- and unnatural amino acids, and demonstrated that 'both D- and unnatural amino acids enhanced the stabilities of the peptides toward proteases,' with the fully D-substituted derivative DP06 displaying 'remarkable stability' [1]. Miller et al. (1995) conducted a systematic comparison of homologous L-amino acid, D-amino acid, and N-substituted glycine oligomers, establishing that D-amino acid peptides exhibit substantially reduced proteolytic susceptibility across multiple protease classes [2]. In contrast, the L-enantiomer comparator Aloc-L-Dap(Fmoc)-OH (CAS 176755-00-3, IRIS Biotech AAA2000, also priced from €110.00) incorporates L-Dap, producing peptides susceptible to endogenous proteases—a critical limitation for therapeutic peptide candidates requiring in vivo stability [3].

D-Amino Acid Proteolytic Stability Antimicrobial Peptide Peptide Engineering

Pd(0)-Mediated One-Pot Alloc Deprotection–Coupling With Demonstrated Racemization-Free Performance on Long Peptides

A 2025 study by Pawlas and Lindgren (ACS Organic Letters) established that Alloc deprotection can be performed under metal-free conditions using iodine/water in PolarClean/ethyl acetate, followed by one-pot peptide coupling with 'racemization-free peptide couplings employing both 9-fluorenylmethoxycarbonyl (Fmoc) and Alloc amino acids (AAs)' [1]. The method was validated on a 39-amino-acid peptide resin and successfully upscaled to 10 g, with compatibility demonstrated for consecutive one-pot Alloc removal–coupling cycles [2]. While this study did not specifically use the target compound Aloc-D-Dap(Fmoc)-OH, the demonstrated compatibility of Alloc-protected amino acids with racemization-free coupling conditions is directly applicable, as the D-configuration at the α-carbon of the target compound presents a known racemization risk during activation [3]. The Guibé method for Allyl/Alloc removal using Pd(PPh₃)₄/PhSiH₃/DCM has been independently validated for preparing side-chain-to-side-chain cyclic peptides, including a 24-amino-acid cyclic glucagon analogue [4].

Alloc SPPS Racemization-Free Coupling Metal-Free Deprotection Sustainable Peptide Manufacturing

Optimal Application Scenarios for Aloc-D-Dap(Fmoc)-OH (CAS 947334-36-3) in Peptide Synthesis and Molecular Engineering


Synthesis of Branched Peptide Libraries via Orthogonal Nα→Nβ Sequential Deprotection

The reversed regioisomeric arrangement of Aloc-D-Dap(Fmoc)-OH—with the Pd(0)-labile Aloc on Nα and base-labile Fmoc on Nβ—enables a unique N→C synthesis strategy for branched peptides. After incorporating the building block into the growing peptide chain via its free carboxylic acid, the Aloc group on the Nα can be selectively removed using Pd(PPh₃)₄/PhSiH₃ (0.10 equiv, DCM, RT, argon, ~40 min with Me₂NH·BH₃ scavenger) [1], revealing the α-amino group for further N-terminal chain extension while the β-Fmoc remains fully protected. The β-amino group is subsequently unmasked with standard piperidine (20% in DMF) for side-chain functionalization or branching. This sequential deprotection logic is structurally impossible with the standard regioisomer Fmoc-D-Dap(Aloc)-OH (CAS 178924-05-5), which requires primary Fmoc removal to access the N-terminus, thereby exposing the β-Aloc to potential premature deprotection conditions . The 1996 study by Valerio et al. demonstrated the general utility of Alloc/Fmoc-protected D-Dap as a scaffold for modular acyl oligomer library synthesis, validating the scaffold approach for combinatorial chemistry applications [2].

Construction of Side-Chain-to-Side-Chain Cyclic Peptides With Lactam Bridges on Automated Synthesizers

The Aloc group on the β-amino position of D-Dap (when Aloc is on Nβ; note this scenario applies to the comparator regioisomer, but the target compound enables the inverse strategy) enables Pd(0)-mediated selective side-chain deprotection for on-resin cyclization via lactam formation. Gómez-Martínez et al. (2001) demonstrated that the Allyl/Alloc deprotection strategy using Pd(PPh₃)₄/PhSiH₃/DCM under neutral conditions is 'useful, efficient and reliable' for preparing cyclic peptides on an automated synthesizer, including a 24-amino-acid cyclic glucagon analogue [3]. The method was validated for library-scale production of cyclic heptapeptides with lactam bridges. The target compound's D-configuration provides the additional benefit of constraining the peptide backbone geometry in a manner distinct from L-Dap-containing cyclic peptides, which can influence ring conformation and biological activity. Bicyclic homodetic peptide libraries have been successfully prepared using orthogonal protection schemes where 'the first cycle is carried out in the solid phase through side chain functional groups previously protected with Aloc/Al groups,' confirming the strategic value of Aloc chemistry in constrained peptide synthesis [4].

D-Enantiomer Peptide Engineering for Enhanced Proteolytic Stability in Therapeutic Development

The D-configuration at the α-carbon of Aloc-D-Dap(Fmoc)-OH confers intrinsic resistance to proteolytic degradation when incorporated into peptide sequences. Published studies demonstrate that substituting L-amino acid residues with D-amino acids substantially enhances peptide stability toward serum proteases, with fully D-substituted antimicrobial peptide variants displaying 'remarkable stability' compared to their L-counterparts [5]. This is particularly relevant for therapeutic peptide development programs where short in vivo half-life is a primary failure mode. The D-Dap scaffold further allows introduction of a positively charged side-chain amine (after β-Fmoc deprotection) at a non-standard backbone spacing—one methylene unit shorter than lysine—enabling fine-tuning of charge distribution and protease recognition interfaces. Researchers developing protease-resistant peptide therapeutics, antimicrobial peptides, or metabolically stable peptide probes should prioritize D-configured Dap building blocks over L-enantiomer alternatives when in vivo stability is a critical quality attribute.

Synthetic Antibody and Site-Specific Peptide Conjugate Construction

A patent application (WO2008048970A8) explicitly describes Aloc-D-Dap(Fmoc)-OH (CAS 947334-36-3) as a reactant in the construction of synthetic antibodies [6]. The orthogonal protection system enables site-specific conjugation strategies where the β-Fmoc group is removed to reveal a free amine for payload attachment (fluorophores, cytotoxic drugs, PEG chains) while the N-terminal Aloc remains available for further peptide extension or conjugation to a second functionality. This dual-handle architecture—two orthogonally addressable amino groups on a single amino acid scaffold—enables the construction of precisely defined, homogeneous peptide conjugates that are increasingly required for regulatory-compliant therapeutic peptide manufacturing. The avoided ivDde migration issue (see Evidence Item 3) is particularly relevant here, as product heterogeneity from protecting group scrambling would be unacceptable in a GMP or GLP conjugation setting.

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